14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene
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Overview
Description
“14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene” is a complex organic compound with a unique fused-ring system. Let’s break down its structure:
Chemical Formula: CHClN
Molecular Weight: Approximately 284.18 g/mol
IUPAC Name: 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene dihydrochloride
Preparation Methods
Synthetic Routes:
Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves intricate cyclization reactions to form the fused hexacyclic system.
Industrial Production:
Industrial-scale production methods remain undisclosed, but research efforts continue to explore efficient and scalable synthesis routes.
Chemical Reactions Analysis
Reactivity: Due to its strained ring system, “14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene” may undergo various reactions
Common Reagents and Conditions: These would depend on the specific reaction, but typical reagents include oxidants, reducing agents, and Lewis acids.
Major Products: Diverse products could arise, including derivatives with altered nitrogen substitution patterns.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigating its interactions with biological systems, such as receptors or enzymes.
Medicine: Could serve as a scaffold for drug design due to its unique structure.
Mechanism of Action
The precise mechanism remains elusive, but its effects likely involve interactions with cellular components, receptors, or enzymes. Further studies are needed to unravel its biological impact.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H5N7O2 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
14-nitro-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene |
InChI |
InChI=1S/C10H5N7O2/c18-17(19)6-1-2-7-8(3-6)16-5-12-14-10(16)9-13-11-4-15(7)9/h1-5H |
InChI Key |
AZGRFXPOSAMFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N3C=NN=C3C4=NN=CN24 |
Origin of Product |
United States |
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